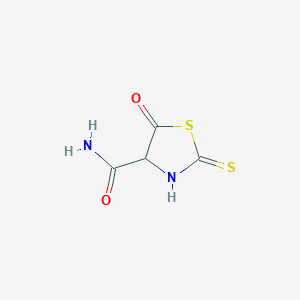
2,5-Dimethylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylbenzohydrazide is an organic compound with the chemical formula C₁₂H₁₄N₂O. It is a derivative of benzohydrazide, featuring two methyl groups attached to the benzene ring at positions 2 and 5. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzohydrazide can be synthesized through the reaction of 2,5-dimethylbenzoyl chloride with hydrazine hydrate. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation. The general reaction scheme involves the nucleophilic substitution of the chloride group by the hydrazine molecule.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethylbenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethylbenzohydrazide is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,5-Dimethylbenzohydrazide exerts its effects depends on its specific application. For instance, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
2,4-Dimethylbenzohydrazide
3,5-Dimethylbenzohydrazide
2,6-Dimethylbenzohydrazide
Propiedades
Número CAS |
85304-04-7 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2,5-dimethylbenzohydrazide |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-7(2)8(5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) |
Clave InChI |
QYQCBFCXHDJPPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B15355547.png)




![N-(3-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15355581.png)







